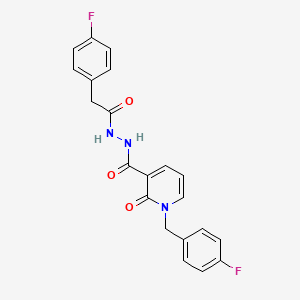
1-(4-fluorobenzyl)-N'-(2-(4-fluorophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-N'-(2-(4-fluorophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C21H17F2N3O3 and its molecular weight is 397.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-fluorobenzyl)-N'-(2-(4-fluorophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide (CAS Number: 1105242-98-5) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
- Molecular Formula : C21H17F2N3O3
- Molecular Weight : 397.4 g/mol
- Structure : The compound features a dihydropyridine core, which is known for various biological activities.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity can be quantitatively assessed using assays such as DPPH and ABTS.
Anticancer Activity
Several studies have explored the anticancer potential of dihydropyridine derivatives. For instance, compounds structurally related to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
| Study | Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Ali et al. (2012) | Human pancreatic cancer (Patu8988) | Not specified | Induces apoptosis via caspase activation |
| Bender et al. (2009) | Human gastric cancer (SGC7901) | Not specified | Inhibits cell cycle progression |
Enzyme Inhibition
The compound may also exhibit inhibitory effects on key enzymes involved in metabolic pathways. For example, similar compounds have been tested for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are significant in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects may include:
- Free Radical Scavenging : Reducing oxidative stress by neutralizing free radicals.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through caspase pathways.
- Enzyme Modulation : Altering the activity of enzymes crucial for cellular signaling and metabolism.
Case Studies
-
Anticancer Efficacy
- In vitro studies demonstrated that derivatives with similar structures inhibited the growth of various cancer cell lines more effectively than standard treatments.
- Mechanistic studies revealed that these compounds could activate apoptotic pathways, leading to increased rates of cell death in targeted cancer cells.
-
Neuroprotective Effects
- Research has indicated that certain dihydropyridine derivatives can protect neuronal cells from oxidative damage, suggesting potential applications in treating neurodegenerative diseases.
特性
IUPAC Name |
N'-[2-(4-fluorophenyl)acetyl]-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O3/c22-16-7-3-14(4-8-16)12-19(27)24-25-20(28)18-2-1-11-26(21(18)29)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEDOVCVXSQBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














